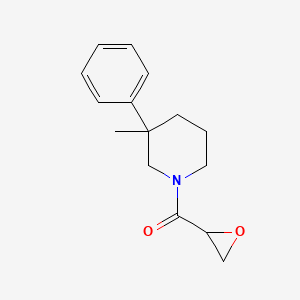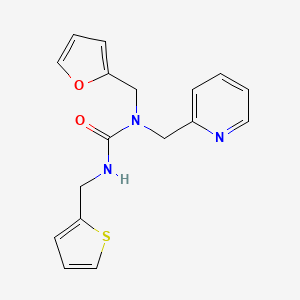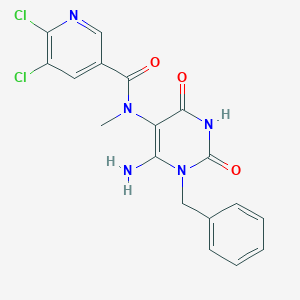
(3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone, also known as MPO, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
(3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. The compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as a tool for studying the function of certain proteins and enzymes in the body.
Mechanism of Action
The mechanism of action of (3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone involves the inhibition of certain enzymes and proteins in the body, including acetylcholinesterase and monoamine oxidase. These enzymes and proteins play important roles in various physiological processes, including neurotransmitter signaling and metabolism. By inhibiting these enzymes and proteins, this compound may have therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of acetylcholinesterase and monoamine oxidase, as well as the modulation of various neurotransmitter systems in the brain. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
(3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone has several advantages for laboratory experiments, including its high purity and stability. The compound is also relatively easy to synthesize, which makes it accessible for scientific research. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for research on (3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone. One potential direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the structure-activity relationship of this compound and its analogs to identify compounds with improved therapeutic properties. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, this compound is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research on this compound may lead to the development of new therapeutic agents and a better understanding of the function of certain proteins and enzymes in the body.
Synthesis Methods
The synthesis of (3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone involves the reaction of 3-methyl-3-phenylpiperidin-1-amine with epichlorohydrin in the presence of a base catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound. The synthesis method has been optimized to produce high yields of pure this compound, which is essential for scientific research applications.
properties
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-15(12-6-3-2-4-7-12)8-5-9-16(11-15)14(17)13-10-18-13/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXKHVDPAIUKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472223.png)
![N-(3,5-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2472225.png)

![2-[4-(Bromomethyl)phenyl]acetonitrile](/img/structure/B2472228.png)
